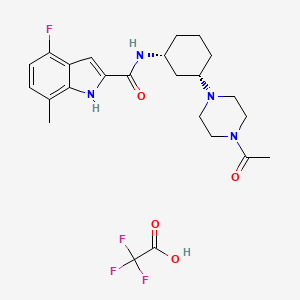

EZM0414 TFA

Description

Properties

IUPAC Name |

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNOYOGMISGTP-PPPUBMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EZM0414 TFA in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, potent, and selective oral inhibitor of the SETD2 histone methyltransferase. This document provides a comprehensive technical overview of the mechanism of action of EZM0414 TFA in the context of multiple myeloma (MM), with a particular focus on t(4;14) positive disease. It includes a detailed examination of the underlying biological rationale, key preclinical data, and methodologies for relevant in vitro and in vivo studies.

Introduction: The Role of SETD2 in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, approximately 15-20%, harbor the t(4;14) chromosomal translocation, which is associated with a poor prognosis.[1] This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET) protein, a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][2]

The resulting accumulation of H3K36me2 serves as a substrate for SETD2, the sole enzyme responsible for catalyzing the trimethylation of this residue (H3K36me3).[1][3] H3K36me3 is a critical epigenetic mark involved in transcriptional elongation, DNA repair, and RNA splicing.[3] The aberrant epigenetic landscape created by MMSET overexpression and subsequent SETD2 activity is believed to be a key driver of oncogenesis in t(4;14) MM.[2] EZM0414 is a small molecule inhibitor designed to specifically target the enzymatic activity of SETD2, thereby offering a rational therapeutic strategy for this high-risk patient population.[1][4]

Core Mechanism of Action of EZM0414 TFA

EZM0414 TFA is the trifluoroacetic acid salt of EZM0414, a potent and selective inhibitor of SETD2.[5] Its primary mechanism of action is the competitive inhibition of the SETD2 enzyme, leading to a reduction in global H3K36me3 levels.[1][3] In the context of t(4;14) multiple myeloma, this inhibition disrupts the oncogenic signaling driven by MMSET overexpression.

Signaling Pathway

The core signaling pathway affected by EZM0414 in t(4;14) multiple myeloma is depicted below.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

- 5. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

An In-depth Technical Guide to EZM0414 TFA: A Novel SETD2 Inhibitor Modulating H3K36me3 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, potent, and selective oral inhibitor of SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). The trifluoroacetate (TFA) salt of EZM0414 is a formulation used in research and development. Dysregulation of H3K36me3 is implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) with the t(4;14) translocation and in diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of EZM0414, detailing its mechanism of action, the intricate H3K36me3 modulation pathway, preclinical and clinical data, and detailed experimental protocols for its investigation.

Introduction to EZM0414 and the SETD2-H3K36me3 Axis

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Histone methylation, a key epigenetic mark, is dynamically controlled by histone methyltransferases (HMTs) and demethylases. SETD2 is a crucial HMT that exclusively catalyzes the trimethylation of H3K36, a mark associated with transcriptional elongation, DNA repair, and RNA splicing.[1][2]

In certain cancers, the SETD2-H3K36me3 axis is hijacked to promote tumorigenesis. For instance, in multiple myeloma with the t(4;14) translocation, the overexpression of the HMT MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[3][4] This creates a dependency on SETD2 for the production of H3K36me3, making SETD2 an attractive therapeutic target.

EZM0414 emerges as a highly potent and selective small molecule inhibitor of SETD2's enzymatic activity.[3][5] By blocking the catalytic function of SETD2, EZM0414 leads to a global reduction in H3K36me3 levels, thereby impacting downstream cellular processes and inhibiting the growth of cancer cells dependent on this pathway.

Mechanism of Action and H3K36me3 Modulation Pathway

EZM0414 exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of SETD2. This inhibition leads to a decrease in the global levels of H3K36me3. The reduction of this critical histone mark disrupts several key cellular processes that are essential for cancer cell survival and proliferation.

The H3K36me3 mark serves as a binding platform for various "reader" proteins that contain domains such as PWWP and Tudor. These readers, in turn, recruit other effector proteins involved in:

-

Transcriptional Regulation: H3K36me3 is associated with active gene transcription and helps to prevent aberrant transcription initiation within gene bodies.

-

RNA Splicing: It plays a role in alternative splicing by recruiting splicing factors to the nascent RNA transcript.

-

DNA Damage Repair: H3K36me3 is crucial for the recruitment of DNA repair proteins, particularly those involved in mismatch repair (MMR) and homologous recombination (HR).

By reducing H3K36me3 levels, EZM0414 can induce transcriptional reprogramming, alter RNA splicing patterns, and impair the DNA damage response, ultimately leading to cancer cell death.

Caption: EZM0414 inhibits SETD2, reducing H3K36me3 and impacting downstream oncogenic processes.

Quantitative Data

The following tables summarize the key quantitative data for EZM0414 from preclinical studies.

Table 1: In Vitro Activity of EZM0414

| Parameter | Value | Cell Line/Assay Type | Reference |

| Biochemical IC50 | 18 nM | SETD2 Biochemical Assay | [5] |

| Cellular IC50 | 34 nM | Cellular Assay | [5] |

| Anti-proliferative IC50 | 0.24 µM (median) | t(4;14) MM Cell Lines | [5] |

| Anti-proliferative IC50 | 1.2 µM (median) | non-t(4;14) MM Cell Lines | [3] |

| Anti-proliferative IC50 | 0.023 µM to >10 µM | DLBCL Cell Lines | [5] |

| Long-Term Proliferation IC50 | 370 ± 224 nM | KMS-11 (14-day assay) | [3] |

Table 2: In Vivo Efficacy of EZM0414 in KMS-11 Xenograft Model

| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |

| 15 | 60 | [3] |

| 30 | 91 | [3] |

Table 3: Pharmacokinetic Parameters of EZM0414

| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Oral Bioavailability (%) | Reference |

| Mice | 50 | 1.8 | ~100 | [5] |

| Rats | 50 | 3.8 | ~100 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize EZM0414.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the IC50 of EZM0414 in suspension multiple myeloma cell lines.

Materials:

-

RPMI-1640 medium with 10% fetal bovine serum and penicillin/streptomycin.

-

EZM0414 stock solution in DMSO.

-

Opaque-walled 96-well microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed multiple myeloma cells (e.g., KMS-11) in opaque-walled 96-well plates at a density of 5,000 cells per well in 50 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of EZM0414 in culture medium. Add 50 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.001 µM to 10 µM. Include vehicle control wells (DMSO).

-

Incubation: Incubate the plates for 14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Assay:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for determining cell viability and IC50 of EZM0414 using the CellTiter-Glo® assay.

Western Blot for H3K36me3

This protocol is for detecting changes in H3K36me3 levels in cells treated with EZM0414.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-H3K36me3 (e.g., Cell Signaling Technology #4909, 1:1000 dilution) and anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of EZM0414 for a specified time (e.g., 72 hours). Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-H3K36me3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

Mouse Xenograft Model

This protocol describes the in vivo evaluation of EZM0414 in a multiple myeloma xenograft model.

Materials:

-

NOD SCID mice.

-

KMS-11 multiple myeloma cells.

-

Matrigel.

-

EZM0414 formulated for oral administration (e.g., in 0.5% methylcellulose with 0.1% Tween 80).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant 5 x 10^6 KMS-11 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer EZM0414 orally, twice daily (BID), at the desired doses (e.g., 15 and 30 mg/kg). Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for H3K36me3, to confirm target engagement.

Conclusion and Future Directions

EZM0414 represents a promising therapeutic agent for cancers harboring a dependency on the SETD2-H3K36me3 pathway. Its high potency, selectivity, and oral bioavailability make it a strong candidate for clinical development. The preclinical data robustly support its mechanism of action and demonstrate significant anti-tumor activity in relevant cancer models.

Ongoing and future research will focus on:

-

Elucidating the full spectrum of downstream molecular consequences of SETD2 inhibition.

-

Identifying additional cancer types that may be sensitive to EZM0414.

-

Exploring rational combination strategies with other anti-cancer agents.

-

Further clinical evaluation of EZM0414 in patients with relapsed or refractory multiple myeloma and DLBCL.

The continued investigation of EZM0414 and the broader field of epigenetic modulators holds great promise for advancing cancer therapy and improving patient outcomes.

References

Unraveling the Selectivity of EZM0414 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the selectivity profile of EZM0414 trifluoroacetate (TFA), a potent and selective inhibitor of the histone methyltransferase SETD2. The following sections detail the quantitative selectivity data, experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.

Quantitative Selectivity and Potency

EZM0414 demonstrates high potency against its intended target, SETD2, and remarkable selectivity across a wide range of other enzymes and cellular targets. The following tables summarize the key quantitative data gathered from biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of EZM0414

| Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| Biochemical Assay | SETD2 | 18 nM | [1][2] |

| Cellular Assay (H3K36me3) | A549 | 34 nM | [1][2] |

| 14-Day Anti-proliferation | KMS-34 (t(4;14) Multiple Myeloma) | 25 nM | [3] |

| Cellular Proliferation | t(4;14) Multiple Myeloma Cell Lines | 0.24 µM (median) | [4] |

| Cellular Proliferation | non-t(4;14) Multiple Myeloma Cell Lines | 1.2 µM (median) | [4] |

| Cellular Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | 0.023 µM to >10 µM | [4] |

Table 2: Off-Target Selectivity Profile of EZM0414

| Target Class | Number of Targets Tested | Off-Targets with IC50 < 25 µM | IC50 | Activity | Reference |

| General Safety Panel | 47 | 5-HT1B | 3.2 µM | Agonist | [3][5] |

| D2 | 13.0 µM | Antagonist | [3][5] | ||

| Kinase Panel | 72 | None | > 25 µM | - | [3][5] |

| CYP Isoforms | 7 | CYP2C8 | 4.8 µM (weak inhibition) | - | [3] |

| 1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | > 30 µM | - | [3] |

Signaling Pathway and Mechanism of Action

EZM0414 functions by directly inhibiting the enzymatic activity of SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining genomic stability, regulating transcription, and DNA repair. In certain cancers, such as multiple myeloma with the t(4;14) translocation, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, EZM0414 disrupts this pathological epigenetic state, leading to anti-proliferative effects.

Caption: Mechanism of EZM0414 action in the cell nucleus.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize the selectivity and potency of EZM0414 are provided below.

SETD2 Biochemical Assay

This assay quantifies the direct enzymatic inhibition of SETD2 by EZM0414.

Caption: Workflow for the SETD2 biochemical inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: 40 µL of SETD2 enzyme solution is dispensed into a 384-well assay plate.

-

Compound Incubation: 1 µL of EZM0414 (at various concentrations) or DMSO (as a control) is added to the wells containing the enzyme. The plate is incubated for 30 minutes at room temperature to allow for compound binding to the enzyme.[5]

-

Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of a substrate solution containing a biotinylated histone H3 peptide and [3H]-S-adenosyl-L-methionine (SAM).[5] The assay is performed in a buffer composed of 25 mM bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, and 0.01% bovine skin gelatin.[5]

-

Reaction Quenching: The reaction is stopped during the linear phase of product formation by adding 10 µL of a solution containing 1 mM S-adenosyl-homocysteine (SAH) and 1 mM unlabeled SAM.[5]

-

Detection: The amount of tritiated methyl group transferred to the histone peptide is quantified to determine the level of SETD2 inhibition.

Cellular H3K36me3 In-Cell Western (ICW) Assay

This assay measures the ability of EZM0414 to inhibit SETD2 activity within a cellular context by quantifying the levels of H3K36me3.

Caption: Workflow for the cellular H3K36me3 In-Cell Western assay.

Methodology:

-

Cell Seeding: A549 cells are seeded into 384-well plates at a density of 80,000 cells per mL in 50 µL of assay medium.[5]

-

Compound Addition: 10 nL of EZM0414 at various concentrations is added to the cells.[5]

-

Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere.[5]

-

Cell Fixation: After incubation, the medium is removed, and cells are fixed with 50 µL of ice-cold 100% methanol for 30 minutes.[5]

-

Immunostaining: The cells are then permeabilized and stained with primary antibodies specific for H3K36me3 and a control antibody (e.g., total Histone H3).

-

Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are added to detect the primary antibodies. The fluorescence intensity is then measured using an imaging system to quantify the levels of H3K36me3 relative to the total histone control.

In Vivo Xenograft Model

This experimental model assesses the anti-tumor efficacy of EZM0414 in a living organism.

Caption: Workflow for the in vivo xenograft efficacy study.

Methodology:

-

Cell Line and Animal Model: Human multiple myeloma cell line KMS-11 is used.[3] These cells are implanted into NOD SCID mice.[3]

-

Dosing: Once tumors are established, mice are treated with twice-daily oral doses of EZM0414 at 15 and 30 mg/kg.[3]

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At 15 and 30 mg/kg, EZM0414 induced tumor growth reductions of 60% and 91%, respectively.[3]

-

Pharmacodynamic Analysis: The on-target activity of EZM0414 is confirmed by measuring the reduction of H3K36me3 levels in the tumor tissue.

Logical Relationship of Selectivity

The high selectivity of EZM0414 is a key attribute, minimizing the potential for off-target effects. This selectivity is established through a hierarchical testing process.

Caption: Logical flow demonstrating the favorable selectivity of EZM0414.

References

Navigating In Vitro Studies: A Technical Guide to EZM0414 TFA Salt Versus Freebase

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2, is a promising therapeutic agent currently under investigation for various malignancies, including multiple myeloma and diffuse large B-cell lymphoma.[1][2] As with many small molecules, EZM0414 is available for in vitro research in both its freebase form and as a trifluoroacetate (TFA) salt. The choice between these two forms is a critical decision that can significantly impact the accuracy, reproducibility, and interpretation of experimental results. This technical guide provides an in-depth comparison of EZM0414 TFA salt and its freebase for in vitro studies, offering guidance on selection, handling, and data interpretation.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of both the freebase and TFA salt of EZM0414 is essential for designing and executing robust in vitro experiments. The primary difference lies in their solubility and the presence of the TFA counter-ion.

| Property | EZM0414 Freebase | EZM0414 TFA Salt | Key Considerations for In Vitro Studies |

| Molecular Weight | 400.49 g/mol [3] | 514.48 g/mol (Calculated) | Accurate concentration calculations are crucial. Using the molecular weight of the freebase for the TFA salt will result in under-dosing. |

| Solubility in DMSO | ~40 mg/mL (99.87 mM)[4] | ~200 mg/mL (388.72 mM) | The TFA salt offers significantly higher solubility in DMSO, facilitating the preparation of high-concentration stock solutions. |

| Solubility in Water | Insoluble[4] | ~6.67 mg/mL (12.96 mM) | The TFA salt exhibits some aqueous solubility, which could be advantageous for specific buffer systems, although DMSO is the recommended primary solvent. |

| Form | Solid[3] | Solid | Both forms are typically supplied as a solid powder. |

Table 1: Comparative Physicochemical Properties of EZM0414 Freebase and TFA Salt.

The Trifluoroacetate (TFA) Counter-ion: A Hidden Variable

The most significant factor differentiating the TFA salt from the freebase is the presence of the trifluoroacetate counter-ion. While often considered inert, residual TFA can have direct biological effects, potentially confounding experimental outcomes.[5]

Potential In Vitro Effects of TFA:

-

Cell Proliferation: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, even at low micromolar concentrations.[5][6] Conversely, it can stimulate the growth of other cell lines, like glioma cells.[5] This highlights the cell-type-specific and unpredictable nature of TFA's effects.

-

Enzyme Activity: TFA can act as an allosteric modulator of protein function, potentially inhibiting or activating enzymes and interfering with enzyme activity assays.[5]

-

Cytokine Release: Studies have indicated that TFA can have immunomodulatory effects, such as downregulating pro-inflammatory cytokines.[5]

-

Structural Alterations: TFA has been reported to alter the secondary structure of peptides and induce aggregation of certain proteins.[5]

Given these potential off-target effects, it is imperative for researchers to consider the implications of using the TFA salt in their specific experimental system. For sensitive assays, or when unexpected results are observed, the use of the freebase form is recommended to eliminate the confounding variable of the TFA counter-ion.

Signaling Pathway of EZM0414

EZM0414 targets SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[7] This epigenetic modification plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[8] Inhibition of SETD2 by EZM0414 leads to a reduction in global H3K36me3 levels, impacting these fundamental cellular processes and ultimately leading to anti-proliferative effects in cancer cells.[2]

Caption: SETD2 signaling pathway and the inhibitory action of EZM0414.

Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is the foundation of reliable in vitro experiments. Due to the differing solubility profiles, the protocols for the freebase and TFA salt vary.

Workflow for Stock Solution Preparation:

Caption: General workflow for preparing EZM0414 stock solutions.

Detailed Protocol:

-

Weighing: Accurately weigh the desired amount of EZM0414 freebase or TFA salt using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve the desired stock concentration.

-

Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

In Vitro Cellular Proliferation Assay (Example)

This protocol provides a general framework for assessing the anti-proliferative effects of EZM0414.

-

Cell Seeding: Seed the cancer cell line of interest (e.g., multiple myeloma or DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the EZM0414 (either freebase or TFA salt) stock solution in the appropriate cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of EZM0414. Include a vehicle control (DMSO) at the same final concentration as the highest EZM0414 treatment.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Note: When comparing the activity of the freebase and TFA salt, it is crucial to perform the experiments in parallel and ensure that all other experimental conditions are identical.

Recommendations and Best Practices

-

For initial screening and proof-of-concept studies: The TFA salt of EZM0414 may be a suitable and more soluble option. However, be mindful of the potential for TFA-induced artifacts.

-

For sensitive assays and mechanistic studies: The use of the EZM0414 freebase is strongly recommended to eliminate any confounding effects of the TFA counter-ion.

-

Accurate Calculations: Always use the correct molecular weight for the specific form of EZM0414 being used (freebase or TFA salt) to ensure accurate molar concentrations.

-

Control Experiments: When using the TFA salt, it is advisable to include a control group treated with sodium trifluoroacetate at concentrations equivalent to those present in the EZM0414 TFA salt solutions. This can help to distinguish the effects of the compound from those of the counter-ion.

-

Reporting: Clearly state the form of EZM0414 (freebase or TFA salt) used in all publications and reports to ensure reproducibility.

Conclusion

The choice between EZM0414 TFA salt and its freebase form is a critical consideration for in vitro research. While the TFA salt offers superior solubility, the potential for off-target effects from the trifluoroacetate counter-ion cannot be overlooked. For the most accurate and reliable results, particularly in sensitive biological assays, the use of the EZM0414 freebase is the preferred option. By carefully considering the information and recommendations provided in this guide, researchers can make informed decisions to enhance the quality and integrity of their in vitro studies with this potent SETD2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Effects of EZM0414 TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, potent, and selective, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1] This technical guide provides a comprehensive overview of the epigenetic effects of EZM0414 TFA treatment, with a focus on its mechanism of action, preclinical anti-tumor activity, and the methodologies used to elucidate these effects. The information presented herein is intended to support researchers and drug development professionals in understanding and potentially applying this novel epigenetic modulator in their studies.

Introduction to EZM0414 and its Target: SETD2

EZM0414 targets SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic mark is crucial for a variety of cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5]

In certain hematological malignancies, such as t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for maintaining the aberrant epigenetic state that drives tumorigenesis.[6][7] By inhibiting SETD2, EZM0414 aims to reverse these epigenetic alterations and exert anti-tumor effects.[6]

Mechanism of Action of EZM0414

EZM0414 functions as a competitive inhibitor of SETD2, binding to its catalytic domain and preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K36.[3] This leads to a global reduction in H3K36me3 levels, which in turn impacts downstream cellular processes. The inhibition of SETD2 by EZM0414 has been shown to disrupt the epigenetic landscape, leading to alterations in gene expression that can ultimately affect cancer cell proliferation and survival.[3]

Caption: Mechanism of action of EZM0414 leading to anti-tumor effects.

Quantitative Data on EZM0414 Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of EZM0414.

Table 1: In Vitro Inhibitory Activity of EZM0414

| Assay Type | Target | IC50 | Reference |

| Biochemical Assay | SETD2 | 18 nM | [8] |

| Cellular Assay | SETD2 | 34 nM | [8] |

Table 2: Anti-proliferative Activity of EZM0414 in Cancer Cell Lines

| Cell Line Type | Subtype | Median IC50 | IC50 Range | Reference |

| Multiple Myeloma (MM) | t(4;14) | 0.24 µM | - | [2] |

| Multiple Myeloma (MM) | non-t(4;14) | 1.2 µM | - | [2] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | - | - | 0.023 µM to >10 µM | [2] |

Table 3: In Vivo Efficacy of EZM0414 in Xenograft Models

| Xenograft Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Multiple Myeloma | KMS-11 (t(4;14)) | 15 and 30 mg/kg, p.o., BID | Up to 95% | [2] |

| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | Not specified | >75% | [2] |

| Multiple Myeloma | MM.1S (non-t(4;14)) | Not specified | >75% | [2] |

| DLBCL | TMD8 | Not specified | >75% | [2] |

| DLBCL | KARPAS422 | Not specified | >75% | [2] |

| DLBCL | WSU-DLCL2 | Not specified | >50% | [2] |

| DLBCL | SU-DHL-10 | Not specified | >50% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for key experiments used to characterize the epigenetic effects of EZM0414.

SETD2 Biochemical Assay (Representative Protocol)

This assay quantifies the enzymatic activity of SETD2 and the inhibitory potential of compounds like EZM0414.

-

Reagents: Recombinant SETD2 enzyme, biotinylated histone H3 peptide substrate, S-adenosyl-L-[methyl-3H]-methionine (3H-SAM), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT), stop solution (e.g., 5 M guanidine hydrochloride).

-

Procedure:

-

Prepare serial dilutions of EZM0414 in DMSO.

-

In a microplate, add the SETD2 enzyme, assay buffer, and the diluted EZM0414 or DMSO control.

-

Initiate the reaction by adding the histone H3 peptide substrate and 3H-SAM.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated 3H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cellular Proliferation Assay (Representative Protocol)

This assay assesses the effect of EZM0414 on the growth of cancer cell lines.

-

Reagents: MM or DLBCL cell lines, appropriate cell culture medium, EZM0414, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of EZM0414 or DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) (Representative Protocol for H3K36me3)

This protocol allows for the genome-wide mapping of H3K36me3 occupancy and its alteration following EZM0414 treatment.

-

Reagents: Cells treated with EZM0414 or DMSO, formaldehyde, lysis buffers, sonicator, anti-H3K36me3 antibody (ChIP-grade), protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit.

-

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K36me3 antibody overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and proteinase K, and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling, and analyze differential H3K36me3 enrichment between EZM0414-treated and control samples. A representative data analysis pipeline is shown below.

-

RNA Sequencing (RNA-seq) (Representative Protocol)

This protocol is used to analyze changes in gene expression profiles induced by EZM0414 treatment.

-

Reagents: Cells treated with EZM0414 or DMSO, RNA extraction kit, DNase I, library preparation kit (e.g., TruSeq Stranded mRNA), sequencing platform.

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Quality Control: Assess RNA quality and quantity.

-

Library Preparation:

-

Enrich for mRNA using poly-A selection.

-

Fragment the mRNA.

-

Synthesize first and second-strand cDNA.

-

Adenylate the 3' ends and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control of raw reads, align reads to the reference genome, quantify gene expression, and identify differentially expressed genes between EZM0414-treated and control samples.

-

Caption: A typical preclinical experimental workflow for evaluating EZM0414.

Clinical Development

EZM0414 is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) for the treatment of patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma. This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of EZM0414 in these patient populations.

Conclusion

EZM0414 represents a promising novel therapeutic strategy for cancers with a dependency on the SETD2-mediated epigenetic pathway. Its potent and selective inhibition of SETD2 leads to a reduction in H3K36me3 levels, resulting in significant anti-tumor activity in preclinical models of multiple myeloma and DLBCL. The detailed methodologies provided in this guide are intended to facilitate further research into the epigenetic effects of EZM0414 and other SETD2 inhibitors, ultimately contributing to the development of new cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Preclinical Profile of EZM0414 TFA in Hematological Malignancies: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical research on EZM0414, a potent and selective inhibitor of the SETD2 histone methyltransferase, in the context of hematological malignancies. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.

Core Concepts: Mechanism of Action

EZM0414 is an orally bioavailable small molecule that targets SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2][3]

In certain hematological malignancies, particularly multiple myeloma (MM) with the t(4;14) translocation, there is an overexpression of the MMSET (also known as NSD2) protein.[2][4] MMSET is a histone methyltransferase that increases the levels of H3K36me1 and H3K36me2, the substrates for SETD2.[2][4] By inhibiting SETD2, EZM0414 disrupts the downstream consequences of MMSET overexpression, leading to anti-tumor effects.[4] SETD2 is also considered a haploinsufficient tumor suppressor in other hematological malignancies like diffuse large B-cell lymphoma (DLBCL), suggesting a broader therapeutic potential for its inhibition.[4]

Signaling Pathway

Caption: Mechanism of action of EZM0414 in hematological malignancies.

Quantitative Data Summary

The preclinical efficacy of EZM0414 has been demonstrated through both in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of EZM0414

| Cell Line Type | Subtype | Median IC50 (µM) | IC50 Range (µM) | Reference |

| Multiple Myeloma (MM) | t(4;14) | 0.24 | Not Specified | [4][5] |

| Multiple Myeloma (MM) | non-t(4;14) | 1.2 | Not Specified | [4][5] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | Not Specified | 0.023 to >10 | [5] |

Table 2: In Vivo Anti-tumor Efficacy of EZM0414 in Xenograft Models

| Cell Line | Cancer Type | Mouse Model | Dosing Regimen | Max Tumor Growth Inhibition (TGI) | Notes | Reference |

| KMS-11 | t(4;14) MM | NOD SCID | 15 and 30 mg/kg, p.o., BID | 95% | Robust tumor regressions observed. | [1][5] |

| RPMI-8226 | non-t(4;14) MM | Not Specified | Not Specified | >75% | [5] | |

| MM.1S | non-t(4;14) MM | Not Specified | Not Specified | >75% | [5] | |

| TMD8 | DLBCL | Not Specified | Not Specified | >75% | [5] | |

| KARPAS422 | DLBCL | Not Specified | Not Specified | >75% | [5] | |

| WSU-DLCL2 | DLBCL | Not Specified | Not Specified | >50% | [5] | |

| SU-DHL-10 | DLBCL | Not Specified | Not Specified | >50% | [5] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Cellular Proliferation Assay

This protocol is a representative method for determining the anti-proliferative effects of EZM0414 on hematological cancer cell lines.

Objective: To determine the IC50 value of EZM0414 in various MM and DLBCL cell lines.

Materials:

-

Hematological malignancy cell lines (e.g., KMS-11, RPMI-8226, TMD8)

-

Appropriate cell culture medium and supplements

-

EZM0414 TFA

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line.

-

Compound Preparation: Prepare a serial dilution of EZM0414 in the appropriate cell culture medium.

-

Treatment: Add the diluted EZM0414 to the wells containing the cells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 7 days for MM and DLBCL cell lines, to allow for anti-proliferative effects to manifest.[5]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot for H3K36me3

This protocol is used to assess the on-target activity of EZM0414 by measuring the levels of H3K36me3.

Objective: To determine the effect of EZM0414 on H3K36me3 levels in tumor cells or tissues.

Materials:

-

Cell lysates or tumor tissue homogenates

-

Protein extraction buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-H3K36me3 and a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or homogenize tumor tissue in protein extraction buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K36me3 and anti-Histone H3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the loading control.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of EZM0414 in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of EZM0414 in a hematological malignancy xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD SCID)

-

Hematological cancer cell line (e.g., KMS-11)

-

Matrigel (optional)

-

EZM0414 TFA

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., KMS-11) into the flank of the mice.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer EZM0414 (e.g., 15 and 30 mg/kg) and vehicle control orally (p.o.) on a specified schedule (e.g., twice daily, BID).[1]

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K36me3).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment groups to the control group.

Experimental Workflow Visualization

Caption: Preclinical experimental workflow for EZM0414 evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of Targeting SETD2 with EZM0414 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase SET domain-containing 2 (SETD2) is a critical regulator of gene expression and genome integrity, acting primarily as a tumor suppressor. Its inactivation through mutation or deletion is a frequent event in a variety of malignancies, including clear cell renal cell carcinoma, multiple myeloma, and diffuse large B-cell lymphoma. EZM0414 is a first-in-class, potent, and selective, orally bioavailable small-molecule inhibitor of SETD2's enzymatic activity. Preclinical data have demonstrated robust anti-tumor activity in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), validating its therapeutic potential. This technical guide provides an in-depth overview of the core science behind targeting SETD2 with EZM0414, including its mechanism of action, preclinical data, and the methodologies of key experiments.

Introduction: SETD2 as a Therapeutic Target

SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with transcriptional elongation, RNA splicing, and DNA damage repair.[1][2][3] Loss of SETD2 function leads to a depletion of H3K36me3, which contributes to genomic instability and tumorigenesis.[1] In certain hematologic malignancies, such as multiple myeloma with the t(4;14) translocation, the overexpression of the histone methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2.[4][5][6] This creates a dependency on SETD2 for tumor cell survival, presenting a clear therapeutic window for SETD2 inhibition.

EZM0414 (also known as SETD2-IN-1) is a potent and selective inhibitor of SETD2.[7] Its trifluoroacetic acid (TFA) salt, EZM0414 TFA, is utilized in research settings. By inhibiting SETD2, EZM0414 aims to exploit the vulnerabilities of cancers with a dysregulated epigenome.[5]

Mechanism of Action of EZM0414

EZM0414 is an orally bioavailable, selective inhibitor of the histone methyltransferase SETD2.[1] Upon administration, EZM0414 binds to SETD2 and inhibits its methyltransferase activity.[8] This leads to a reduction in H3K36me3 levels, which in turn disrupts several key biological processes that tumor cells rely on, including transcriptional regulation, RNA splicing, and DNA damage repair.[8] In the context of t(4;14) multiple myeloma, inhibition of SETD2 by EZM0414 is hypothesized to counteract the oncogenic effects driven by MMSET overexpression.[4][5]

Preclinical Data Summary

The preclinical anti-tumor effects of EZM0414 have been evaluated in various in vitro and in vivo models of multiple myeloma and diffuse large B-cell lymphoma.

In Vitro Potency

EZM0414 has demonstrated potent anti-proliferative effects across a range of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines, which are characterized by MMSET overexpression, show higher sensitivity to EZM0414.

| Assay Type | Cell Line Type | IC50 Value | Reference |

| Biochemical Assay | - | 18 nM | [7] |

| Cellular Assay | - | 34 nM | [7] |

| Cellular Proliferation | t(4;14) MM | Median: 0.24 µM | [4][5] |

| Cellular Proliferation | non-t(4;14) MM | Median: 1.2 µM | [4][5] |

| Cellular Proliferation | DLBCL | 0.023 µM to >10 µM | [5][7] |

In Vivo Efficacy in Xenograft Models

EZM0414 has shown significant, dose-dependent anti-tumor activity in cell line-derived xenograft models. This anti-tumor effect correlates with the on-target inhibition of SETD2, as evidenced by reduced intratumoral H3K36me3 levels.[4]

| Xenograft Model | Cell Line | Treatment | Max. Tumor Growth Inhibition (TGI) | Reference |

| Multiple Myeloma | KMS-11 (t(4;14)) | EZM0414 | 95% | [5] |

| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | EZM0414 | >75% | [5] |

| Multiple Myeloma | MM.1S (non-t(4;14)) | EZM0414 | >75% | [5] |

| DLBCL | TMD8 | EZM0414 | >75% | [5] |

| DLBCL | KARPAS422 | EZM0414 | >75% | [5] |

| DLBCL | WSU-DLCL2 | EZM0414 | >50% | [5] |

| DLBCL | SU-DHL-10 | EZM0414 | >50% | [5] |

Pharmacokinetic Properties

EZM0414 exhibits favorable pharmacokinetic properties, including high oral bioavailability.

| Species | Parameter | Value | Reference |

| Mice | Oral Bioavailability | ~100% | [7] |

| Rats | Oral Bioavailability | ~100% | [7] |

| Mice | Half-life (t1/2) | 1.8 hours | [7] |

| Rats | Half-life (t1/2) | 3.8 hours | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of EZM0414.

Cellular Proliferation Assay (MTT-Based)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

-

Cell Plating: Seed cells (e.g., MM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of appropriate culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.[9]

-

Compound Treatment: Prepare serial dilutions of EZM0414 TFA in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation with Compound: Incubate the cells with the compound for a specified period (e.g., 7 days for some EZM0414 studies).[5]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation with MTT: Incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., MTT solvent) to each well to solubilize the formazan crystals.[9]

-

Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Line-Derived Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound.

-

Cell Preparation: Culture the desired cancer cell line (e.g., KMS-11) to confluency. Harvest the cells by trypsinization, wash with serum-free medium, and resuspend at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[10] Keep cells on ice until injection.[10]

-

Animal Model: Use immunodeficient mice (e.g., NOD SCID) to prevent rejection of the human tumor cells.[7]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer EZM0414 orally (p.o.) at specified doses and schedules (e.g., 15 and 30 mg/kg, twice daily).[7] The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: Tumors can be harvested post-treatment for further analysis, such as western blotting for H3K36me3 levels.[4]

Western Blot for H3K36me3

This protocol is used to detect the on-target effect of EZM0414 by measuring the levels of H3K36me3.

-

Histone Extraction: Isolate histones from treated and untreated cells or tumor tissue using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay.

-

Sample Preparation: Dilute 0.5 µg of histone extract in 1X LDS sample buffer with 100 mM DTT. Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the histone proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3. A primary antibody for a total histone (e.g., total H3) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.[11]

-

Analysis: Quantify the band intensities to determine the relative levels of H3K36me3, normalized to the loading control.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways involving SETD2 and the rationale for targeting it with EZM0414.

The Role of SETD2 in DNA Mismatch Repair

SETD2-mediated H3K36me3 is crucial for the recruitment of the DNA mismatch repair (MMR) machinery. Loss of SETD2 impairs this process, leading to genomic instability.

SETD2 and Wnt/β-Catenin Signaling

In certain contexts, such as the transition from polycystic kidney disease to clear cell renal cell carcinoma, SETD2 has been shown to suppress the Wnt/β-catenin signaling pathway.[12] SETD2 deficiency can lead to hyperactivation of this oncogenic pathway.

Rationale for Targeting SETD2 in t(4;14) Multiple Myeloma

In t(4;14) MM, the overexpression of MMSET leads to an accumulation of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2, which can be exploited by the inhibitor EZM0414.

Clinical Development of EZM0414

EZM0414 is currently being evaluated in a first-in-human, Phase 1/1b, open-label, multi-center study (NCT05121103). The study is assessing the safety, tolerability, pharmacokinetics, and efficacy of oral EZM0414 in patients with relapsed/refractory Multiple Myeloma and relapsed/refractory Diffuse Large B-Cell Lymphoma. The Phase 1 portion focuses on dose escalation to determine the maximum tolerated dose (MTD), while the Phase 1b portion will expand the cohorts at the MTD to further evaluate efficacy in specific patient populations, including t(4;14) positive MM, t(4;14) negative MM, and DLBCL. In November 2021, the FDA granted Fast Track designation to EZM0414 for adult patients with relapsed or refractory DLBCL.

Conclusion and Future Directions

Targeting the epigenetic regulator SETD2 with the selective inhibitor EZM0414 represents a promising therapeutic strategy for cancers with defined molecular vulnerabilities. The potent preclinical anti-tumor activity, favorable pharmacokinetic profile, and clear mechanistic rationale have supported its advancement into clinical trials. Future research will likely focus on identifying additional patient populations that may benefit from SETD2 inhibition, exploring combination strategies with other anti-cancer agents, and further elucidating the complex downstream effects of modulating H3K36me3 levels in tumor cells. The ongoing clinical evaluation of EZM0414 will be critical in determining its ultimate role in the treatment of hematologic malignancies and potentially other cancers with SETD2 pathway alterations.

References

- 1. Facebook [cancer.gov]

- 2. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]

- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioquochem.com [bioquochem.com]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: EZM0414 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of EZM0414 TFA for use in cell culture experiments. EZM0414 is a potent and selective, orally bioavailable inhibitor of the histone methyltransferase SETD2.[1][2][3] It is a valuable tool for studying the biological roles of SETD2 in various cellular processes, including transcriptional regulation, DNA damage repair, and B-cell development.[2] EZM0414 has shown anti-proliferative effects in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines.[4]

Data Presentation: Solubility of EZM0414 and its TFA Salt

EZM0414 is available as a free base and as a trifluoroacetate (TFA) salt. The TFA salt form often exhibits improved solubility and stability. The following table summarizes the reported solubility of EZM0414 and its TFA salt in common laboratory solvents.

| Compound Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Conditions |

| EZM0414 | DMSO | 40 | 99.87 | Use fresh, moisture-free DMSO.[5] |

| EZM0414 | DMSO | 20 | 49.93 | Use fresh, moisture-free DMSO.[5] |

| EZM0414 | Ethanol | 10 | - | |

| EZM0414 | Ethanol | 5 | - | |

| EZM0414 | Water | Insoluble | Insoluble | |

| EZM0414 TFA | DMSO | 120 | 233.23 | Sonication is recommended. [6] |

| EZM0414 TFA | H₂O | 2 | 3.89 | Sonication is recommended. [6] |

Note: The molecular weight of EZM0414 is 400.49 g/mol .[5] The molecular weight of EZM0414 TFA will be higher due to the addition of the trifluoroacetic acid counterion. When preparing stock solutions, it is crucial to use the specific molecular weight provided for the lot of compound being used.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of EZM0414 TFA in DMSO

This protocol describes the preparation of a 10 mM stock solution of EZM0414 TFA in dimethyl sulfoxide (DMSO).

Materials:

-

EZM0414 TFA powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated pipette

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

-

Weighing the Compound: Accurately weigh the desired amount of EZM0414 TFA powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the lot-specific molecular weight.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the EZM0414 TFA powder.

-

Dissolution:

-

Sterilization (Optional): If the initial components were not sterile, the final DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

-

Store the aliquots at -20°C or -80°C for long-term storage.[1][5] Consult the manufacturer's datasheet for specific stability information. Stored properly, the stock solution in DMSO should be stable for at least one year at -80°C.[5][6]

-

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the high-concentration DMSO stock solution for treating cells in culture. It is critical to avoid precipitation of the compound when diluting it into aqueous cell culture media.

Materials:

-

10 mM EZM0414 TFA in DMSO (from Protocol 1)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

-

Calibrated pipettes

Procedure:

-

Pre-warm Media: Ensure the complete cell culture medium to be used for the final dilution is pre-warmed to 37°C to minimize the risk of compound precipitation.[6]

-

Intermediate Dilution (Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium.[6] For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

-

Final Dilution:

-

Directly add the required volume of the DMSO stock solution (either the 10 mM or an intermediate dilution) to the pre-warmed cell culture medium.

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8][9] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

For example, to achieve a final concentration of 10 µM EZM0414 in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

-

-

Mixing: Immediately after adding the compound to the medium, mix thoroughly by gentle pipetting or swirling the culture plate.

-

Cell Treatment: Add the final working solution to your cells as required by your experimental design.

Note on TFA: Trifluoroacetic acid is often used as a counterion in the purification of synthetic peptides and small molecules.[10] At the low concentrations typically used in cell culture experiments, the TFA salt is unlikely to have a significant effect on the cellular environment. However, it is always good practice to be aware of its presence.

Mandatory Visualizations

Signaling Pathway of EZM0414 Action

Caption: Mechanism of EZM0414 action on the SETD2 signaling pathway.

Experimental Workflow for EZM0414 Cell Treatment

Caption: Experimental workflow for preparing and using EZM0414 in cell culture.

Logical Relationship of EZM0414 Inhibition

Caption: Logical flow from EZM0414 administration to cellular outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. EZM0414 TFA | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EZM0414 TFA Treatment of Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional regulation, RNA splicing, and DNA damage repair.[2][3] Dysregulation of SETD2 activity and H3K36 methylation is implicated in the pathogenesis of various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5]

EZM0414 has demonstrated significant anti-proliferative effects in preclinical models of these malignancies, particularly in multiple myeloma cell lines harboring the t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET and subsequent accumulation of H3K36me2, the substrate for SETD2.[6][7] These application notes provide detailed protocols for the in vitro evaluation of EZM0414 TFA in cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of EZM0414 in Cancer Cell Lines

| Cell Line | Cancer Type | Subtype | IC50 (µM) | Assay Duration |

| MM t(4;14) Cell Lines | Multiple Myeloma | t(4;14) | Median: 0.24 | 7-14 days |

| KMS-11 | Multiple Myeloma | t(4;14) | 0.370 ± 0.224 | 14 days |

| Non-t(4;14) MM Cell Lines | Multiple Myeloma | Non-t(4;14) | Median: 1.2 | 7 days |

| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Various | 0.023 to >10 | Not Specified |

Summary of reported IC50 values for EZM0414 in various cancer cell lines.[6][8][9]

Table 2: In Vitro Biochemical and Cellular Activity of EZM0414

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | SETD2 | 18 |

| Cellular Assay | Not Specified | 34 |

Biochemical and cellular potency of EZM0414.

Signaling Pathways and Experimental Workflow

Mechanism of Action of EZM0414

EZM0414 selectively inhibits the catalytic activity of SETD2, leading to a reduction in global H3K36me3 levels. In t(4;14) multiple myeloma, the overexpression of MMSET results in elevated H3K36me2. By inhibiting SETD2, EZM0414 blocks the conversion of H3K36me2 to H3K36me3, disrupting the epigenetic landscape and inhibiting cancer cell proliferation.

Experimental Workflow for In Vitro Evaluation

A typical workflow for assessing the in vitro effects of EZM0414 on cancer cell lines involves a series of assays to determine its impact on cell viability, target engagement, and cellular processes like apoptosis and cell cycle progression.

Experimental Protocols

Handling and Preparation of EZM0414 TFA

EZM0414 is often supplied as a trifluoroacetate (TFA) salt.

-

Storage: Store the solid compound at -20°C or -80°C in a desiccated environment.[4]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[10]

-

Ensure the compound is fully dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C.

-

Cell Culture

-

Cell Lines:

-

RPMI-8226 (non-t(4;14) MM): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. These cells grow in suspension.[1][2] Maintain cell density between 0.4 x 10^6 and 1 x 10^6 cells/mL.[2]

-

MM.1S (non-t(4;14) MM): Culture in RPMI-1640 medium with 10% FBS, 2% GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] These cells are semi-adherent.[11]

-

KMS-11 (t(4;14) MM): Culture in RPMI-1640 medium with 10% FBS.[12] This cell line has both adherent and suspension populations; both should be collected during passaging.[1]

-

-

Incubation: Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Materials:

-

Cancer cell lines

-

EZM0414 TFA stock solution

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

Allow cells to adhere and stabilize overnight (for adherent or semi-adherent lines).

-

Prepare serial dilutions of EZM0414 TFA in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add the desired concentrations of EZM0414 TFA or vehicle control (medium with the same percentage of DMSO) to the wells.

-

Incubate the plate for the desired duration (e.g., 7 to 14 days). For longer incubation periods, replenish the medium with fresh compound every 3-4 days.

-

At the end of the incubation, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot for H3K36me3

This protocol is for detecting changes in histone H3 trimethylation at lysine 36.

-

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control). A 1:1000 dilution is a common starting point for histone antibodies.[13]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with EZM0414 for the desired time and concentration.

-

Harvest cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with EZM0414 at various concentrations for the desired duration.

-

Harvest both adherent and suspension cells.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-